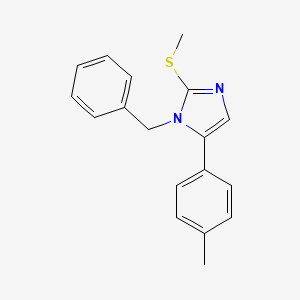

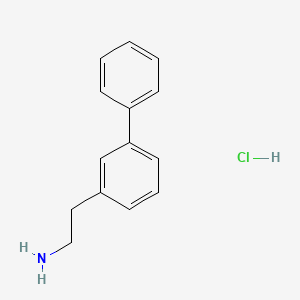

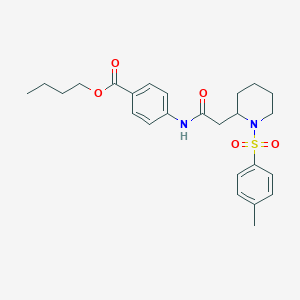

1-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-3-phenethylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that contains functional groups such as pyrazole, pyrazine, and urea. Pyrazole is a five-membered heterocycle containing two nitrogen atoms in adjacent positions . Pyrazine is a six-membered ring containing two nitrogen atoms. Urea is a functional group consisting of a carbonyl group flanked by two amine groups .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions . For example, an efficient one-pot two-step synthesis of a related compound, 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, was reported. This involved a solvent-free condensation/reduction reaction sequence starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .Scientific Research Applications

Antioxidant and Antitumor Activities

1-((3-(1-Methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-3-phenethylurea is involved in the synthesis of pyrazolopyridine derivatives which demonstrate significant antioxidant and antitumor activities. In particular, specific compounds within this category have shown high efficacy against liver and breast cancer cell lines. Microwave-assisted synthesis techniques are employed to enhance the efficiency of these compounds' formation (El‐Borai et al., 2013).

Synthesis of Pyrazoles and Pyrazolones

This chemical is a key reagent in the synthesis of various pyrazoles and pyrazolones, which have wide-ranging applications in medicinal chemistry. The synthesis process often involves reactions with active methylene compounds, leading to the formation of novel pyrazole derivatives with diverse properties (El‐Metwally & Khalil, 2010).

Preparation of Heterocyclic Systems

The compound is used in the preparation of complex heterocyclic systems, such as pyrimidinones and pyridazinones. This is achieved through various chemical reactions, including cyclization and hydrogenation processes, which are crucial in pharmaceutical chemistry for the development of new drugs (Toplak et al., 1999).

Synthesis of Functionalized Pyrazoles

In synthetic chemistry, this chemical plays a pivotal role in the synthesis of functionalized pyrazoles. These pyrazoles are important due to their potential applications as ligands in coordination chemistry, which can be significant in catalysis and material science (Grotjahn et al., 2002).

Antidiabetic Activity

Some derivatives of 1-((3-(1-Methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-3-phenethylurea exhibit antidiabetic properties. These derivatives have been tested as hypoglycemic agents, demonstrating the potential therapeutic applications of such compounds in the treatment of diabetes (Soliman, 1979).

Antimicrobial Activity

This compound is instrumental in the synthesis of pyrazoline and pyrazole derivatives that exhibit significant antimicrobial activity. These synthesized compounds have been tested against various bacterial strains and fungi, showing promising results in the field of antibacterial and antifungal research (Hassan, 2013).

Antioxidant and α-Glucosidase Inhibitory Activities

Derivatives of this compound have been studied for their antioxidant and α-glucosidase inhibitory activities. These activities are crucial in the development of treatments for diseases like diabetes and for creating antioxidant supplements (Pillai et al., 2019).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-3-(2-phenylethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6O/c1-24-13-15(11-23-24)17-16(19-9-10-20-17)12-22-18(25)21-8-7-14-5-3-2-4-6-14/h2-6,9-11,13H,7-8,12H2,1H3,(H2,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZTAUEZBIGNZDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)NCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-3-phenethylurea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-dimethyl-4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)isoxazole](/img/structure/B2896408.png)

![4-{[(1-Cyanocyclohexyl)carbamoyl]methoxy}-3-methoxybenzoic acid](/img/structure/B2896415.png)

![Tert-butyl 2-amino-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B2896418.png)

![(2E)-N-[(2,4-dimethylphenyl)carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B2896419.png)

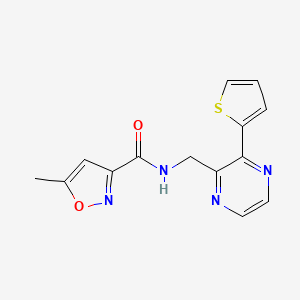

![benzyl 2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetate](/img/structure/B2896421.png)